molecular formula C9H9BrClF2N B13529829 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride

5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride

Cat. No.: B13529829
M. Wt: 284.53 g/mol
InChI Key: STOAYRSXBFRUCJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride: is a chemical compound with the molecular formula C9H8BrF2N.ClH . It is a pyridine derivative that contains a bromine atom at the 5-position and a 3,3-difluorocyclobutyl group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidized Products: Corresponding oxidized derivatives of the compound.

    Reduced Products: Reduced derivatives of the compound.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological studies, the compound may inhibit certain enzymes involved in disease pathways, while in chemical research, it may act as a catalyst or reactant in various reactions .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.53 g/mol

IUPAC Name

5-bromo-2-(3,3-difluorocyclobutyl)pyridine;hydrochloride

InChI

InChI=1S/C9H8BrF2N.ClH/c10-7-1-2-8(13-5-7)6-3-9(11,12)4-6;/h1-2,5-6H,3-4H2;1H

InChI Key

STOAYRSXBFRUCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C2=NC=C(C=C2)Br.Cl

Origin of Product

United States

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